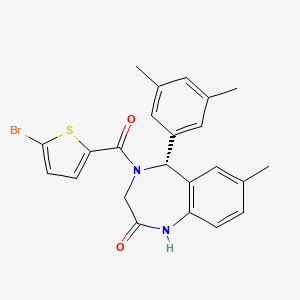

SGC6870

Description

Properties

Molecular Formula |

C23H21BrN2O2S |

|---|---|

Molecular Weight |

469.4 g/mol |

IUPAC Name |

(5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C23H21BrN2O2S/c1-13-4-5-18-17(11-13)22(16-9-14(2)8-15(3)10-16)26(12-21(27)25-18)23(28)19-6-7-20(24)29-19/h4-11,22H,12H2,1-3H3,(H,25,27)/t22-/m1/s1 |

InChI Key |

NIPTUMFVYBXSMZ-JOCHJYFZSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC(=O)CN([C@@H]2C3=CC(=CC(=C3)C)C)C(=O)C4=CC=C(S4)Br |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC(=CC(=C3)C)C)C(=O)C4=CC=C(S4)Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SGC6870; SGC-6870 SGC 6870 |

Origin of Product |

United States |

Foundational & Exploratory

SGC6870: A Technical Guide to the First-in-Class Allosteric Inhibitor of PRMT6

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC6870 is a potent, selective, and cell-active allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] As a first-in-class molecule, this compound provides a valuable tool for investigating the biological roles of PRMT6 in health and disease. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Core Function and Mechanism of Action

This compound functions as a highly selective, allosteric inhibitor of PRMT6.[1][3][4] PRMT6 is a type I protein arginine methyltransferase that catalyzes the monomethylation and asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.

The mechanism of action of this compound is unique. Instead of competing with the enzyme's natural substrate (arginine-containing proteins) or cofactor (S-adenosylmethionine - SAM), this compound binds to a novel, induced allosteric pocket on the PRMT6 enzyme.[1][3][4] This binding event locks the enzyme in an inactive conformation, thereby preventing it from carrying out its methyltransferase activity. The allosteric nature of this inhibition contributes to the high selectivity of this compound for PRMT6 over other methyltransferases.[1]

A key feature of this compound is the existence of its enantiomer, SGC6870N, which is inactive against PRMT6.[1] This provides researchers with an ideal negative control for cellular experiments to distinguish on-target from off-target effects.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its inactive enantiomer, SGC6870N.

Table 1: In Vitro Potency of this compound and SGC6870N against PRMT6

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | PRMT6 | 77 ± 6 | Radiometric |

| SGC6870N | PRMT6 | > 50,000 | Radiometric |

Table 2: Cellular Activity of this compound in HEK293T Cells Overexpressing PRMT6

| Compound | Cellular Target Inhibition | IC50 (µM) | Assay Type |

| This compound | H3R2 asymmetric dimethylation | 0.8 ± 0.2 | Western Blot |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of PRMT6 inhibition by this compound and the experimental workflow for its characterization.

Experimental Protocols

In Vitro PRMT6 Inhibition Assay (Radiometric)

This protocol is adapted from standard radiometric methyltransferase assays.

Materials:

-

Recombinant human PRMT6

-

This compound and SGC6870N (dissolved in DMSO)

-

Biotinylated Histone H4 peptide (1-21) substrate

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT

-

SAM (unlabeled)

-

96-well filter plates (e.g., Millipore MSFBN6B50)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and SGC6870N in DMSO. A typical starting concentration is 10 mM.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing:

-

25 nM recombinant PRMT6

-

Assay Buffer

-

1 µM Histone H4 peptide

-

A mixture of unlabeled SAM and [3H]-SAM (final concentration and specific activity to be optimized for linear enzyme kinetics)

-

-

Inhibitor Addition: Add 1 µL of the diluted this compound or SGC6870N to the reaction mixture wells. For control wells, add 1 µL of DMSO.

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the methyltransferase reaction by adding the substrate (Histone H4 peptide and SAM mixture).

-

Reaction Incubation: Incubate the plate at 30°C for 1 hour.

-

Reaction Termination and Filtration: Terminate the reaction by adding 75 µL of 10% trichloroacetic acid (TCA). Transfer the reaction mixture to a pre-wetted 96-well filter plate.

-

Washing: Wash the filter plate three times with 200 µL of 5% TCA to remove unincorporated [3H]-SAM.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular PRMT6 Inhibition Assay (Western Blot)

This protocol details the assessment of this compound's ability to inhibit PRMT6 activity in a cellular context.

Materials:

-

HEK293T cells

-

Expression plasmid for FLAG-tagged human PRMT6

-

Lipofectamine 2000 or a similar transfection reagent

-

This compound and SGC6870N (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-H3R2me2a (asymmetric dimethyl Arginine 2 of Histone H3)

-

Anti-Histone H3 (as a loading control)

-

Anti-FLAG (to confirm PRMT6 expression)

-

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed cells in 6-well plates.

-

Transfect cells with the FLAG-PRMT6 expression plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

-

Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of this compound or SGC6870N for an additional 24 hours. Include a DMSO-treated control.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in 100 µL of ice-cold lysis buffer per well.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using the BCA Protein Assay Kit.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H3R2me2a, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the H3R2me2a signal to the total Histone H3 signal.

-

Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

-

PRMT6-SGC6870 Co-crystallization

This protocol provides a general outline for obtaining co-crystals of PRMT6 and this compound.

Materials:

-

Purified, concentrated recombinant human PRMT6

-

This compound (dissolved in DMSO)

-

S-adenosyl-L-homocysteine (SAH) or a non-hydrolyzable SAM analog

-

Crystallization screening kits

-

Vapor diffusion crystallization plates (sitting or hanging drop)

Procedure:

-

Complex Formation:

-

Incubate purified PRMT6 (e.g., at 10 mg/mL) with a 3-5 fold molar excess of this compound and a 5-fold molar excess of SAH for at least 1 hour on ice.

-

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

-

Mix the PRMT6-SGC6870-SAH complex with various crystallization screen solutions in a 1:1 ratio.

-

A reported successful crystallization condition is 0.2 M ammonium sulfate, 0.1 M Bis-Tris pH 5.5, and 25% w/v PEG 3350.

-

-

Crystal Optimization:

-

Optimize initial crystal hits by varying the concentrations of the precipitant, buffer pH, and protein concentration.

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest the crystals using a cryo-loop.

-

Briefly soak the crystals in a cryo-protectant solution (typically the mother liquor supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during freezing.

-

-

X-ray Diffraction Data Collection:

-

Flash-cool the cryo-protected crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination:

-

Process the diffraction data and solve the crystal structure using molecular replacement with a known PRMT6 structure as a search model.

-

Refine the structure and model the this compound ligand into the electron density.

-

Conclusion

This compound is a well-characterized, potent, and selective allosteric inhibitor of PRMT6. Its unique mechanism of action and the availability of an inactive enantiomer make it an invaluable chemical probe for elucidating the biological functions of PRMT6. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting this important enzyme.

References

SGC6870: A Potent and Selective Chemical Probe for Protein Arginine Methyltransferase 6 (PRMT6)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that catalyzes the mono- and asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1] Dysregulation of PRMT6 activity has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[2][3][4] SGC6870 is a first-in-class, potent, and highly selective, cell-active allosteric inhibitor of PRMT6.[1][5] This document provides a comprehensive technical overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and its utility as a chemical probe to elucidate the biological functions of PRMT6. A key feature of this compound is the availability of its inactive (S)-enantiomer, SGC6870N, which serves as an ideal negative control for rigorous in-cell experiments.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, SGC6870N.

Table 1: In Vitro Potency of this compound and SGC6870N against PRMT6

| Compound | Target | Assay Type | IC50 (nM)[1][6] |

| This compound | PRMT6 | Radiometric | 77 ± 6 |

| SGC6870N | PRMT6 | Radiometric | > 50,000 |

Table 2: Cellular Activity of this compound and SGC6870N

| Compound | Cell Line | Target Marks Downregulated | IC50 (µM)[7] |

| This compound | HEK293T | H3R2me2a, H4R3me2a | 0.8 ± 0.2 |

| SGC6870N | HEK293T | No significant inhibition | > 10 |

Table 3: Selectivity Profile of this compound

| Target Class | Number of Targets Tested | Activity of this compound at 1 µM |

| Protein Methyltransferases (non-PRMT6) | 32 | No significant inhibition[8] |

| Non-epigenetic targets (GPCRs, ion channels, transporters, etc.) | >76 | No significant inhibition[7] |

Experimental Protocols

In Vitro Biochemical Assay: Radiometric Filter-Binding Assay

This protocol describes the determination of the in vitro potency (IC50) of this compound against PRMT6 using a radiometric filter-binding assay.

Materials:

-

Recombinant human PRMT6

-

Histone H3 (1-21) peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound and SGC6870N

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT

-

Stop Solution: 10% Trichloroacetic acid (TCA)

-

P81 phosphocellulose filter paper

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound and SGC6870N in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilutions.

-

Add 23 µL of a solution containing PRMT6 (final concentration ~10 nM) and Histone H3 peptide (final concentration ~1 µM) in assay buffer.

-

Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

-

Initiate the methyltransferase reaction by adding 25 µL of [³H]-SAM (final concentration ~1 µM) in assay buffer.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction by spotting 45 µL of the reaction mixture onto P81 phosphocellulose filter paper.

-

Wash the filter paper three times for 5 minutes each with 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [³H]-SAM.

-

Air-dry the filter paper.

-

Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for Histone Methylation

This protocol details the procedure to assess the in-cell activity of this compound by measuring the inhibition of PRMT6-mediated histone methylation in a cellular context.[9]

Materials:

-

HEK293T cells

-

Plasmid encoding Flag-tagged human PRMT6

-

Lipofectamine 2000 or other suitable transfection reagent

-

This compound and SGC6870N

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-Flag, anti-H3R2me2a, anti-H4R3me2a, anti-Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed HEK293T cells in 6-well plates and grow to ~70% confluency.

-

Transfect the cells with the Flag-PRMT6 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, treat the cells with a serial dilution of this compound or SGC6870N for another 24 hours.

-

Harvest the cells and lyse them in RIPA buffer on ice for 30 minutes.[10]

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-H3R2me2a, anti-Histone H3 as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the H3R2me2a signal to the total Histone H3 signal. Plot the normalized values against the compound concentration to determine the in-cell IC50.

Visualizations

PRMT6 Signaling in Cancer

References

- 1. researchgate.net [researchgate.net]

- 2. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Emerging Role of PRMT6 in Cancer | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 10. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

SGC6870: A Technical Guide to a First-in-Class Allosteric Inhibitor of PRMT6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of SGC6870, a potent, selective, and cell-active allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). This compound represents a significant advancement in the field of epigenetic drug discovery as a first-in-class chemical probe for PRMT6. This document details its mechanism of action, biochemical and cellular activity, and selectivity profile. Furthermore, it includes detailed experimental protocols for key assays and visual representations of the PRMT6 signaling pathway and experimental workflows to facilitate further research and development.

Introduction

Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Dysregulation of PRMT6 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][2] this compound was developed through a collaboration between the Structural Genomics Consortium (SGC), Eli Lilly, the Icahn School of Medicine at Mount Sinai, and the Ontario Institute for Cancer Research (OICR) as a potent and selective chemical probe to enable the study of PRMT6 biology and facilitate drug discovery efforts.[3][4]

Discovery and Optimization

The discovery of this compound began with a high-throughput screen of a diverse chemical library, which identified an initial submicromolar inhibitor.[1] Subsequent structure-activity relationship (SAR) studies led to the optimization of this initial hit, culminating in the synthesis of this compound.[1] A key feature of this discovery program was the concurrent identification of its (S)-enantiomer, SGC6870N, which is inactive against PRMT6 and serves as an excellent negative control for in vitro and cellular experiments.[3][5]

Mechanism of Action

This compound is a reversible, allosteric inhibitor of PRMT6.[1][5] Crystallographic and kinetic studies have revealed that this compound binds to a unique, induced allosteric pocket on the PRMT6 enzyme, distinct from the substrate and cofactor binding sites.[1][5] This allosteric binding mechanism contributes to its high selectivity for PRMT6.[1] The inhibition by this compound is time-dependent, indicating a slow binding process to achieve equilibrium.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its inactive enantiomer, SGC6870N.

Table 1: In Vitro Biochemical Activity

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | PRMT6 | Radiometric | 77 ± 6 | [1][3] |

| SGC6870N | PRMT6 | Radiometric | > 50,000 | [1] |

Table 2: Cellular Activity

| Compound | Cell Line | Assay Type | Cellular Target | IC50 (µM) | Reference |

| This compound | HEK293T (PRMT6 overexpressed) | Western Blot (H3R2me2a levels) | PRMT6 | 0.8 ± 0.2 | [3] |

| This compound | HEK293T | Cell Viability | - | > 10 | [1] |

| This compound | PNT2 | Cell Viability | - | > 10 | [1] |

| This compound | MCF-7 | Cell Viability | - | > 10 | [1] |

| SGC6870N | HEK293T | Cell Viability | - | > 10 | [1] |

| SGC6870N | PNT2 | Cell Viability | - | > 10 | [1] |

| SGC6870N | MCF-7 | Cell Viability | - | > 10 | [1] |

Table 3: Selectivity Profile

| Compound | Concentration (µM) | Number of Methyltransferases Tested | Number of Off-Targets Inhibited (>50%) | Reference |

| This compound | 1 and 10 | 32 (excluding PRMT6) | 0 | [1] |

Note: Extensive searches for in vivo pharmacokinetic and efficacy data for this compound did not yield specific quantitative results. This information is not publicly available at the time of this report.

Signaling Pathway

PRMT6 is known to play a role in transcriptional regulation by methylating histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression. One of the key pathways affected by PRMT6 involves the repression of cyclin-dependent kinase inhibitors (CKIs), such as p21 (CDKN1A), which are critical regulators of cell cycle progression. Inhibition of PRMT6 by this compound is expected to alleviate this repression, leading to increased expression of p21 and subsequent cell cycle arrest.

Caption: PRMT6 signaling pathway and the effect of this compound.

Experimental Protocols

Radiometric PRMT6 Inhibition Assay

This protocol is used to determine the in vitro IC50 of inhibitors against PRMT6.

-

Reaction Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, and 4 mM DTT.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 2 nM of recombinant human PRMT6 to the reaction buffer containing various concentrations of the test compound (e.g., this compound). Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding a mixture of 0.8 µM [³H]-S-adenosyl-L-methionine (SAM) and 0.4 µM of a biotinylated histone H3 peptide substrate.

-

Incubation: Incubate the reaction mixture for 1 hour at 30°C.

-

Reaction Termination: Stop the reaction by adding an excess of cold, non-radiolabeled SAM.

-

Detection: Transfer the reaction mixture to a streptavidin-coated FlashPlate. After a 1-hour incubation, wash the plate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the radiometric PRMT6 inhibition assay.

Cellular H3R2 Methylation Assay

This protocol is used to assess the ability of an inhibitor to block PRMT6 activity in a cellular context.

-

Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Transiently transfect the cells with a vector expressing FLAG-tagged human PRMT6.

-

Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of the test compound (e.g., this compound) for another 24 hours.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against H3R2me2a and total Histone H3 (as a loading control). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities for H3R2me2a and normalize to the total H3 signal. Determine the cellular IC50 value by plotting the normalized H3R2me2a levels against the compound concentration.

Conclusion

This compound is a highly potent, selective, and cell-active allosteric inhibitor of PRMT6. Its well-characterized mechanism of action and the availability of an inactive enantiomer as a negative control make it an invaluable tool for elucidating the biological functions of PRMT6 and for validating this enzyme as a therapeutic target. This technical guide provides the necessary information for researchers and drug development professionals to effectively utilize this compound in their studies. While in vivo data is currently limited, the strong in vitro and cellular profile of this compound warrants further investigation into its therapeutic potential.

References

- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Activity and Function of the Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. researchgate.net [researchgate.net]

SGC6870: A Deep Dive into its Allosteric Inhibition of PRMT6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor SGC6870, focusing on its target protein, Protein Arginine Methyltransferase 6 (PRMT6), and its unique allosteric binding site. This compound has emerged as a first-in-class, potent, and highly selective chemical probe for PRMT6, offering a valuable tool to investigate the biological functions and therapeutic potential of this enzyme.

Core Target: Protein Arginine Methyltransferase 6 (PRMT6)

This compound is a potent and selective allosteric inhibitor of PRMT6.[1][2][3][4] PRMT6 is an enzyme that catalyzes the monomethylation and asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[5][6] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, DNA damage repair, and signal transduction.[7] Dysregulation of PRMT6 activity has been implicated in several diseases, particularly cancer, making it an attractive target for therapeutic intervention.[5][6][7]

Binding Site and Mechanism of Action: A Unique Allosteric Pocket

Extensive research, including X-ray crystallography and kinetic studies, has revealed that this compound binds to a unique, induced allosteric pocket on PRMT6.[2][4][5][6] This binding site is distinct from the enzyme's catalytic active site where the substrate and the cofactor S-adenosyl-L-methionine (SAM) bind. The binding of this compound to this allosteric site induces a conformational change in PRMT6, leading to the inhibition of its methyltransferase activity.[5]

This allosteric mechanism of action is a key feature of this compound, contributing to its high selectivity for PRMT6 over other methyltransferases.[3][5] Mass spectrometry analysis has confirmed that this compound binds to PRMT6 in a non-covalent manner.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (PRMT6) | 77 ± 6 nM | in vitro biochemical assay | [1][2][3][5][6] |

| IC50 (PRMT6 in cells) | 0.8 ± 0.2 µM | Inhibition of H3R2 asymmetric dimethylation in HEK293T cells | [3] |

Table 1: Potency of this compound against PRMT6

| Target Family | Number of Targets Tested | This compound Concentration | Observation | Reference |

| Protein Arginine Methyltransferases (PRMTs) | 8 | 1 µM and 10 µM | No significant inhibition of other PRMTs | [5][8] |

| Protein Lysine Methyltransferases (PKMTs) | 21 | 1 µM and 10 µM | No significant inhibition | [5][8] |

| DNA Methyltransferases (DNMTs) | 3 | 1 µM and 10 µM | No significant inhibition | [5][8] |

| RNA Methyltransferase | 1 | 1 µM and 10 µM | No significant inhibition | [5][8] |

| Non-epigenetic targets (GPCRs, ion channels, transporters, etc.) | Broad panel | 1 µM | Remarkably selective | [5][8] |

Table 2: Selectivity Profile of this compound

Experimental Protocols

The identification and characterization of this compound's target and binding site involved a combination of robust experimental methodologies.

Target Identification and Binding Confirmation

-

Affinity Chromatography: While not explicitly detailed for this compound in the provided search results, this technique is a common method for target identification. An immobilized version of the inhibitor is used to capture its binding partners from a cell lysate.

-

Mass Spectrometry: This was used to confirm the non-covalent binding of this compound to PRMT6.[5] The protein was incubated with the compound and then analyzed to detect any mass shift that would indicate a covalent bond.

Binding Site Characterization

-

X-ray Crystallography: The co-crystal structure of PRMT6 in complex with this compound was determined to visually identify the binding site and the specific molecular interactions between the inhibitor and the protein.[2][4][5][6]

-

Kinetic Studies: These experiments were crucial in elucidating the allosteric mechanism of inhibition. By varying the concentrations of the substrate and cofactor, researchers demonstrated that this compound does not compete with them for binding to the active site.[5]

-

Site-Directed Mutagenesis: Although detailed mutagenesis data for this compound is not extensively provided in the search results, this technique is fundamental for confirming the importance of specific amino acid residues within a binding pocket.[9][10][11] By mutating residues in the identified allosteric pocket and observing a loss of inhibitory activity, the specific interactions crucial for binding can be confirmed.

Potency and Selectivity Assays

-

Radiometric Methyltransferase Assay: The inhibitory potency (IC50) of this compound was determined using a radiometric assay that measures the transfer of a radiolabeled methyl group from SAM to a substrate.[8]

-

Cellular Assays: The ability of this compound to inhibit PRMT6 activity within a cellular context was assessed by measuring the methylation status of known PRMT6 substrates, such as histone H3 at arginine 2 (H3R2).[3]

-

Broad Panel Kinase and Methyltransferase Screening: The selectivity of this compound was established by testing its activity against a large panel of other methyltransferases and a broad range of other protein targets.[5][8]

Visualizations

Signaling Pathway of PRMT6

The following diagram illustrates a simplified signaling pathway involving PRMT6, highlighting its role in gene regulation through histone methylation.

Caption: Simplified PRMT6 signaling pathway and its inhibition by this compound.

Experimental Workflow for Target Identification and Validation

This diagram outlines the general workflow used to identify and validate the target and binding site of a small molecule inhibitor like this compound.

Caption: General experimental workflow for inhibitor discovery and validation.

Logical Relationship of this compound's Allosteric Inhibition

This diagram illustrates the logical relationship of how this compound's allosteric binding leads to the inhibition of PRMT6's catalytic activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrating structural and mutagenesis data to elucidate GPCR ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Integrating structural and mutagenesis data to elucidate GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Inhibition of PRMT6 by SGC6870: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of SGC6870, a first-in-class, potent, and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). The information presented herein is compiled from peer-reviewed scientific literature to support further investigation into the therapeutic potential of targeting PRMT6.

Executive Summary

Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that plays a crucial role in various cellular processes, including gene transcription, DNA damage repair, and cell cycle regulation.[1][2] Dysregulation of PRMT6 activity has been implicated in several cancers, making it an attractive target for therapeutic intervention.[1][2] this compound is a novel, cell-active small molecule that inhibits PRMT6 through an allosteric mechanism.[1][3][4] It demonstrates high potency and exceptional selectivity for PRMT6 over other methyltransferases.[1][4][5] Structural and kinetic studies have revealed that this compound binds to a unique, induced allosteric pocket, distinct from the substrate and cofactor binding sites.[1][5] This guide summarizes the key quantitative data, experimental methodologies, and the underlying signaling pathways related to the allosteric inhibition of PRMT6 by this compound.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The key quantitative findings are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Potency of this compound and its Enantiomer

| Compound | Target | IC50 (nM) | Assay Type |

| This compound ((R)-enantiomer) | PRMT6 | 77 ± 6 | Radiometric |

| SGC6870N ((S)-enantiomer) | PRMT6 | > 50,000 | Radiometric |

Data sourced from Shen et al. (2021).[1][3]

Table 2: Cellular Inhibitory Activity of this compound

| Compound | Cellular Target | IC50 (µM) | Cell Line | Assay Type |

| This compound | H3R2me2a reduction | 0.9 ± 0.1 | HEK293T (PRMT6 overexpressed) | Western Blot |

| This compound | H4R3me2a reduction | 0.6 ± 0.1 | HEK293T (PRMT6 overexpressed) | Western Blot |

| SGC6870N | H3R2me2a reduction | > 10 | HEK293T (PRMT6 overexpressed) | Western Blot |

Data sourced from Shen et al. (2021).[1]

Table 3: Selectivity Profile of this compound

| Target Class | Number of Targets Tested | This compound Concentration | Result |

| Methyltransferases (excluding PRMT6) | 32 (including 7 other PRMTs) | 1 µM and 10 µM | No significant inhibition |

| Non-epigenetic targets (kinases, GPCRs, ion channels, etc.) | >100 | 1 µM | No significant off-target binding |

Data sourced from Shen et al. (2021).[1][4]

Note: A specific binding affinity (Kd) value for the interaction between this compound and PRMT6 as determined by biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) has not been reported in the primary literature. The characterization of this compound's interaction with PRMT6 has been primarily defined by its potent enzymatic inhibition and co-crystallography.

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effect on PRMT6 through a novel allosteric mechanism. This section details the molecular interactions and the broader cellular pathways influenced by this inhibition.

Allosteric Binding and Inhibition

Crystallographic studies have revealed that this compound binds to a previously uncharacterized, induced allosteric pocket on the PRMT6 enzyme.[1] This binding event is distant from both the S-adenosylmethionine (SAM) cofactor-binding site and the substrate-binding groove. The binding of this compound induces a conformational change in a flexible loop region of PRMT6, referred to as the "double-E loop," which ultimately leads to the inhibition of the enzyme's methyltransferase activity.[2]

PRMT6 Signaling and Impact of Inhibition

PRMT6 is a key epigenetic regulator, primarily through the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression.[6][7] By methylating H3R2, PRMT6 can influence the expression of various genes, including the tumor suppressor genes p21 (CDKN1A) and p53.[6][7] Inhibition of PRMT6 by this compound is therefore expected to derepress these target genes, leading to cell cycle arrest and senescence.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of this compound.

Biochemical Radiometric Assay for PRMT6 Inhibition

This assay quantifies the enzymatic activity of PRMT6 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a peptide substrate.

Materials:

-

Recombinant human PRMT6

-

Biotinylated histone H4 peptide (1-21) substrate

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

-

This compound and control compounds dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, 1 mM TCEP, 0.01% Tween-20

-

Stop Solution: 7.5 M Guanidine hydrochloride

-

FlashPlate (PerkinElmer)

-

TopSeal-A (PerkinElmer)

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing PRMT6 enzyme in assay buffer.

-

Add this compound or control compounds at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 120 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methylation reaction by adding the biotinylated H4 peptide and [³H]-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the guanidine hydrochloride stop solution.

-

Transfer the reaction mixture to a streptavidin-coated FlashPlate and incubate for 1 hour to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound [³H]-SAM.

-

Seal the plate with TopSeal-A and measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for PRMT6 Activity in HEK293T Cells

This Western blot-based assay measures the ability of this compound to inhibit PRMT6-mediated histone methylation in a cellular context.

Materials:

-

HEK293T cells

-

Expression vector for FLAG-tagged human PRMT6 (wild-type and catalytically inactive mutant)

-

Lipofectamine 2000 or other suitable transfection reagent

-

DMEM supplemented with 10% FBS and antibiotics

-

This compound and control compounds

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-FLAG, anti-H3R2me2a, anti-H4R3me2a, anti-total Histone H3

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

-

Transfect the cells with the FLAG-PRMT6 expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, treat the transfected cells with various concentrations of this compound or control compounds for a specified duration (e.g., 20 hours).

-

Harvest the cells, wash with PBS, and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of methylated histones to total histone H3 to determine the IC50 values.

Experimental and Data Analysis Workflow

The discovery and characterization of a novel inhibitor like this compound follows a structured workflow to ensure a thorough evaluation of its properties.

Conclusion

This compound represents a significant advancement in the field of epigenetics and drug discovery as the first highly selective and cell-active allosteric inhibitor of PRMT6.[1][3][4] Its well-characterized mechanism of action, potent inhibitory activity, and excellent selectivity make it an invaluable tool for elucidating the biological functions of PRMT6 in health and disease. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting PRMT6 with allosteric inhibitors like this compound.

References

- 1. p53-Independent regulation of p21Waf1/Cip1 expression and senescence by PRMT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Profile of SGC6870: A Deep Dive into its Potency Against PRMTs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

SGC6870 has emerged as a highly potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). This technical guide provides a comprehensive overview of its selectivity profile against other PRMTs, detailed experimental methodologies for its characterization, and a visualization of key signaling pathways involving PRMT6.

Executive Summary

This compound is a first-in-class, cell-active, allosteric inhibitor of PRMT6 with a reported half-maximal inhibitory concentration (IC50) of 77 ± 6 nM.[1][2] Its remarkable selectivity arises from its binding to a unique, induced allosteric pocket, a mechanism that distinguishes it from many other methyltransferase inhibitors.[2][3] Extensive screening has demonstrated its high specificity for PRMT6 over a broad panel of other methyltransferases, including other PRMTs, protein lysine methyltransferases (PKMTs), and DNA methyltransferases (DNMTs).[3][4] this compound's inactive enantiomer, SGC6870N, serves as a valuable negative control for in-cell studies.[5][6]

Data Presentation: this compound Selectivity Profile

The selectivity of this compound was assessed against a panel of 33 methyltransferases, including eight PRMTs. The following table summarizes the inhibitory activity of this compound at two different concentrations, highlighting its profound selectivity for PRMT6.

| Target Enzyme | Enzyme Class | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |

| PRMT6 | Arginine Methyltransferase (Type I) | Potent Inhibition (IC50 = 77 nM) | Potent Inhibition |

| PRMT1 | Arginine Methyltransferase (Type I) | < 20% | < 30% |

| PRMT3 | Arginine Methyltransferase (Type I) | < 10% | < 20% |

| PRMT4 (CARM1) | Arginine Methyltransferase (Type I) | < 10% | < 15% |

| PRMT5 | Arginine Methyltransferase (Type II) | < 10% | < 15% |

| PRMT7 | Arginine Methyltransferase (Type III) | < 10% | < 15% |

| PRMT8 | Arginine Methyltransferase (Type I) | < 15% | < 25% |

| PRMT9 | Arginine Methyltransferase (Type II) | < 10% | < 15% |

| SETD2 | Lysine Methyltransferase | < 10% | < 10% |

| EZH2 | Lysine Methyltransferase | < 10% | < 10% |

| DNMT1 | DNA Methyltransferase | < 10% | < 10% |

| ...and 22 other methyltransferases | Various | < 20% | < 30% |

Note: The table is a representation based on descriptions of high selectivity. For exact percentage values, consulting the supplementary data of the primary publication by Shen et al., J Med Chem 2021 is recommended.

Experimental Protocols

Biochemical Selectivity Assay (Radiometric Filter-Binding Assay)

This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate peptide by a PRMT enzyme.

Materials:

-

Recombinant human PRMT enzymes (PRMT1, 3, 4, 5, 6, 7, 8, 9)

-

Histone H4 peptide (1-21) as a substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound and SGC6870N

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM DTT

-

96-well filter plates (e.g., Millipore Multiscreen)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing the respective PRMT enzyme and the histone H4 peptide substrate in the assay buffer.

-

Add this compound or the negative control SGC6870N at desired concentrations (e.g., 1 µM and 10 µM). A DMSO control is run in parallel.

-

Pre-incubate the enzyme with the inhibitor for 2 hours at room temperature to allow for the time-dependent allosteric inhibition.

-

Initiate the methylation reaction by adding [³H]-SAM.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Terminate the reaction by spotting the reaction mixture onto the filter paper of the 96-well filter plate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 7.5% phosphocellulose) to remove unincorporated [³H]-SAM.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control.

Cellular Assay for PRMT6 Activity (Western Blot for Histone Methylation)

This method assesses the ability of this compound to inhibit PRMT6 activity within a cellular context by measuring the levels of a specific histone methylation mark, H3R2me2a.[7][8]

Materials:

-

HEK293T cells

-

Expression vector for FLAG-tagged PRMT6

-

Lipofectamine or other transfection reagent

-

This compound and SGC6870N

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies: anti-H3R2me2a, anti-total Histone H3, anti-FLAG

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed HEK293T cells in culture plates and grow to an appropriate confluency.

-

Transfect the cells with the FLAG-tagged PRMT6 expression vector using a suitable transfection reagent. A catalytically inactive PRMT6 mutant (e.g., V86K/D88A) can be used as a positive control for inhibition.[9]

-

After transfection, treat the cells with varying concentrations of this compound or SGC6870N for 20-24 hours.[9]

-

Harvest the cells and prepare whole-cell lysates using lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against H3R2me2a, total Histone H3 (as a loading control), and FLAG (to confirm PRMT6 expression).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the H3R2me2a signal to the total Histone H3 signal to determine the extent of inhibition. The cellular IC50 for this compound in inhibiting H3R2 asymmetric dimethylation is approximately 0.8 µM.[1][5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PRMT6 signaling pathways and the inhibitory action of this compound.

Caption: Workflow for the radiometric filter-binding assay.

Caption: Workflow for the cellular Western blot assay.

References

- 1. rndsystems.com [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. PRMT6-mediated methylation of R2 in histone H3 antagonizes H3 K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 9. researchgate.net [researchgate.net]

Understanding the Role of PRMT6 with SGC6870: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 6 (PRMT6) is a type I protein arginine methyltransferase that plays a crucial role in a variety of cellular processes through the methylation of histone and non-histone proteins.[1][2][3] Dysregulation of PRMT6 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it an attractive therapeutic target.[1][2][3] This technical guide provides a comprehensive overview of PRMT6, its function, and its interaction with SGC6870, a first-in-class, potent, and highly selective allosteric inhibitor.[1][4]

This compound has emerged as a critical chemical probe for elucidating the biological functions of PRMT6.[1][5] Its high selectivity and cell activity allow for precise investigation of PRMT6-mediated signaling pathways and its role in disease. This document will delve into the quantitative data surrounding this compound's inhibitory activity, detailed experimental protocols for studying PRMT6, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound

This compound is a potent inhibitor of PRMT6 with an in vitro IC50 of 77 ± 6 nM.[1][4] Its allosteric mechanism of action, binding to a unique induced pocket, contributes to its remarkable selectivity.[1] The enantiomer of this compound, SGC6870N, is inactive and serves as an excellent negative control for experiments.[1][4]

| Inhibitor | Target | Biochemical IC50 (nM) | Cellular H3R2me2a IC50 (µM) | Mechanism of Action |

| This compound ((R)-2) | PRMT6 | 77 ± 6[1][4] | 0.9 ± 0.1[1] | Allosteric Inhibitor[1] |

| SGC6870N ((S)-2) | PRMT6 | > 50,000[1] | Inactive[1] | Inactive Enantiomer |

Selectivity Profile of this compound

This compound exhibits outstanding selectivity for PRMT6 over a broad panel of other methyltransferases. At concentrations of 1 µM and 10 µM, this compound shows minimal inhibition of 8 other PRMTs, 21 protein lysine methyltransferases (PKMTs), 3 DNA methyltransferases (DNMTs), and 1 RNA methyltransferase.[1][6]

| Methyltransferase Family | Number of Enzymes Tested | Inhibition by this compound (1 µM) | Inhibition by this compound (10 µM) |

| PRMTs | 8 | < 20% | < 30% (except PRMT6) |

| PKMTs | 21 | < 10% | < 20% |

| DNMTs | 3 | < 10% | < 15% |

| RNMT | 1 | < 10% | < 15% |

Data summarized from selectivity screens.[1][6]

Experimental Protocols

In Vitro PRMT6 Activity Assay (Radiometric)

This protocol is adapted from standard radiometric methyltransferase assays and is suitable for determining the IC50 of inhibitors like this compound.[7]

Materials:

-

Recombinant human PRMT6

-

Histone H3 or H4 peptide substrate

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Assay Buffer (e.g., 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM DTT)

-

This compound and SGC6870N

-

Phosphocellulose filter paper

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, PRMT6 enzyme, and the histone peptide substrate.

-

Add varying concentrations of this compound or the negative control SGC6870N to the reaction mixture.

-

Pre-incubate the mixture for a defined period (e.g., 15-120 minutes) at 30°C to allow for inhibitor binding.[1]

-

Initiate the methylation reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.

-

Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cellular PRMT6 Inhibition Assay (Western Blot for H3R2me2a)

This protocol is designed to assess the ability of this compound to inhibit PRMT6 activity within a cellular context by measuring the levels of asymmetrically dimethylated histone H3 at arginine 2 (H3R2me2a), a primary mark of PRMT6.[1][8]

Materials:

-

HEK293T cells

-

Expression vector for FLAG-tagged PRMT6

-

Transfection reagent

-

DMEM with 10% FBS

-

This compound and SGC6870N

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3R2me2a, anti-total Histone H3, anti-FLAG

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HEK293T cells in 12-well plates.

-

Transfect the cells with the FLAG-tagged PRMT6 expression vector using a suitable transfection reagent.[1]

-

After 4-6 hours, replace the media with fresh media containing varying concentrations of this compound or SGC6870N.[1]

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3R2me2a and total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for H3R2me2a and normalize to the total Histone H3 signal.

-

Determine the cellular IC50 value by plotting the normalized H3R2me2a levels against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

PRMT6 Signaling in Cancer

PRMT6 is implicated in various cancer-related signaling pathways, primarily through its role in transcriptional regulation. It can either promote or suppress tumor growth depending on the cellular context.[2][3]

Caption: PRMT6 signaling pathways in cancer.

Workflow for Characterizing a Novel PRMT6 Inhibitor

The following workflow outlines the key steps in the preclinical characterization of a novel PRMT6 inhibitor, using this compound as a model.

Caption: Workflow for characterizing a novel PRMT6 inhibitor.

Logical Relationship: PRMT6, this compound, and Cellular Outcomes

This diagram illustrates the logical flow from PRMT6 activity to cellular consequences and how this compound intervenes in this process.

Caption: Logical flow of PRMT6 action and this compound inhibition.

References

- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdanderson.org [mdanderson.org]

- 8. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

An In-depth Technical Guide to SGC6870 and its Inactive Enantiomer SGC6870N: A Selective Allosteric Inhibitor of PRMT6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SGC6870, a first-in-class, potent, and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3][4] It also details the properties of its inactive enantiomer, SGC6870N, which serves as a crucial negative control for rigorous in vitro and cellular studies.[1] This document is intended for researchers and drug development professionals, offering a centralized resource of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a critical role in cellular processes by catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins. PRMT6 is a Type I PRMT that asymmetrically dimethylates arginine residues and has been implicated in various diseases, including cancer.[1] The development of selective inhibitors for individual PRMTs is essential for dissecting their specific biological functions and for validating them as therapeutic targets.

This compound, the (R)-enantiomer, is a highly selective and cell-active allosteric inhibitor of PRMT6.[1][3] Its discovery provides a valuable chemical tool to probe the biological roles of PRMT6. Its corresponding (S)-enantiomer, SGC6870N, is inactive against PRMT6 and serves as an ideal negative control to ensure that observed biological effects are due to the specific inhibition of PRMT6.[1]

Mechanism of Action

This compound acts as an allosteric inhibitor of PRMT6.[1][3] Unlike orthosteric inhibitors that compete with the substrate or cofactor for binding to the active site, this compound binds to a distinct, induced allosteric pocket on the PRMT6 enzyme.[1] This binding mode confers high selectivity for PRMT6 over other PRMTs and methyltransferases. Kinetic studies have shown that this compound is non-competitive with respect to both the SAM cofactor and the peptide substrate.[1]

The binding of this compound to the allosteric site induces a conformational change in PRMT6 that inhibits its catalytic activity, preventing the methylation of its substrates, such as histone H3 at arginine 2 (H3R2) and histone H4 at arginine 3 (H4R3).[1]

Quantitative Data

The following tables summarize the in vitro and cellular potency of this compound and the inactivity of SGC6870N.

Table 1: In Vitro Potency against PRMT6

| Compound | Target | IC50 (nM)[1][5] | Assay Type |

| This compound | PRMT6 | 77 ± 6 | Radiometric |

| SGC6870N | PRMT6 | > 50,000 | Radiometric |

Table 2: Cellular Potency in HEK293T Cells Overexpressing PRMT6

| Compound | Cellular Target | IC50 (µM)[1] | Assay Type |

| This compound | H3R2me2a | 0.9 ± 0.1 | Western Blot |

| This compound | H4R3me2a | 0.6 ± 0.1 | Western Blot |

| SGC6870N | H3R2me2a | > 10 | Western Blot |

| SGC6870N | H4R3me2a | > 10 | Western Blot |

Table 3: Selectivity Profile of this compound and SGC6870N

| Compound | Concentration (µM) | Target Class | Number of Targets | % Inhibition of PRMT6 | % Inhibition of Other Targets |

| This compound | 1 | 8 PRMTs, 21 PKMTs, 3 DNMTs, 1 RNMT | 33 | >90% | <10% for all others |

| This compound | 10 | 8 PRMTs, 21 PKMTs, 3 DNMTs, 1 RNMT | 33 | >95% | <20% for all others |

| SGC6870N | 1 | 8 PRMTs, 21 PKMTs, 3 DNMTs, 1 RNMT | 33 | <10% | <10% for all others |

| SGC6870N | 10 | 8 PRMTs, 21 PKMTs, 3 DNMTs, 1 RNMT | 33 | <10% | <10% for all others |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radiometric PRMT6 Inhibition Assay

This protocol is used to determine the in vitro IC50 values of inhibitors against PRMT6.

Materials:

-

Recombinant human PRMT6

-

This compound and SGC6870N dissolved in DMSO

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Biotinylated histone H4 (1-21) peptide substrate

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Stop Solution: 5 M Guanidine HCl

Procedure:

-

Prepare serial dilutions of this compound and SGC6870N in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilutions.

-

Add 20 µL of PRMT6 (final concentration ~10 nM) in assay buffer to each well.

-

Pre-incubate the enzyme and compound for 2 hours at room temperature.

-

Initiate the reaction by adding 20 µL of a mix of [³H]-SAM (final concentration ~0.8 µM) and biotinylated histone H4 peptide (final concentration ~0.5 µM) in assay buffer.

-

Incubate the reaction mixture for 1 hour at 30°C.

-

Stop the reaction by adding 100 µL of Stop Solution containing streptavidin-coated SPA beads.

-

Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular PRMT6 Inhibition Assay in HEK293T Cells

This protocol is used to determine the cellular potency of inhibitors by measuring the levels of histone methylation via Western blot.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and antibiotics

-

FLAG-tagged PRMT6 expression plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

This compound and SGC6870N

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3R2me2a, anti-H4R3me2a, anti-Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HEK293T cells in 6-well plates and grow to ~70% confluency.

-

Transfect the cells with the FLAG-PRMT6 plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 4-6 hours, replace the medium with fresh medium containing serial dilutions of this compound or SGC6870N. Include a DMSO vehicle control.

-

Incubate the cells for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the histone methylation signal to the total histone H3 signal.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Methyltransferase Selectivity Panel

The selectivity of this compound and SGC6870N was assessed against a panel of 33 human methyltransferases using a radiometric filter-binding assay. The general protocol is similar to the PRMT6 inhibition assay, with specific substrates and conditions for each enzyme. The percentage of inhibition at fixed concentrations (1 µM and 10 µM) of the compounds was determined.

Conclusion

References

Methodological & Application

Application Notes and Protocols for SGC6870 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), in cell culture experiments. This compound serves as a valuable chemical probe for investigating the biological functions of PRMT6 in various cellular processes, including cancer pathogenesis.

Introduction

This compound is a first-in-class, highly selective, and cell-active allosteric inhibitor of PRMT6.[1] It exhibits a potent inhibitory activity with an in vitro IC50 of 77 nM.[1][2] In cellular assays, this compound effectively inhibits the asymmetric dimethylation of histone H3 at arginine 2 (H3R2), a key substrate of PRMT6, with an IC50 of 0.8 µM in HEK293T cells.[3] An inactive (S)-enantiomer, SGC6870N, is available and recommended as a negative control for experiments. This compound provides a powerful tool to elucidate the role of PRMT6 in gene regulation, cell proliferation, and apoptosis.

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| In Vitro IC50 (PRMT6) | 77 ± 6 nM | Biochemical Assay | [1] |

| Cellular IC50 (H3R2me2a) | 0.8 ± 0.2 µM | HEK293T | [3] |

Table 2: Recommended Concentration Ranges for Cellular Assays

| Assay | Cell Line | This compound Concentration Range | Incubation Time | Expected Outcome |

| Cell Viability (MTT) | MCF-7, PNT2, HEK293T | 0.1 - 10 µM | 24 - 72 hours | Minimal to no significant cytotoxicity observed at concentrations up to 10 µM.[1] |

| Apoptosis (Annexin V) | Various Cancer Cell Lines | 1 - 10 µM | 24 - 72 hours | Induction of apoptosis may be cell-type dependent; dose and time-course experiments are recommended. |

| Western Blot (Histone Methylation) | HEK293T | 0.1 - 5 µM | 24 hours | Dose-dependent decrease in H3R2me2a levels. |

| Western Blot (p21, c-Myc) | Various Cancer Cell Lines | 1 - 10 µM | 24 - 48 hours | Potential upregulation of p21 and modulation of c-Myc protein levels. |

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is designed to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (and SGC6870N negative control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound and SGC6870N in culture medium. A suggested concentration range is 0.1 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining Protocol)

This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (and SGC6870N negative control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and SGC6870N for 24 to 72 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis of Histone Methylation and Signaling Proteins

This protocol describes how to assess the effect of this compound on the methylation of histone H3 at arginine 2 (H3R2me2a) and the expression of key signaling proteins like p21 and c-Myc.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (and SGC6870N negative control)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3R2me2a, anti-Histone H3, anti-p21, anti-c-Myc, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells and treat with this compound (e.g., 1 µM, 5 µM) and SGC6870N for 24-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL reagent and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., Histone H3 for histone modifications, β-actin or GAPDH for other proteins).

Visualizations

Caption: Experimental workflow for this compound cell culture treatment and analysis.

Caption: Simplified PRMT6 signaling pathway and the inhibitory effect of this compound.

References

Application Notes and Protocols for SGC6870 in Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

SGC6870 is a potent, selective, and cell-active allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] PRMT6 is a type I arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including transcriptional regulation, DNA repair, and HIV pathogenesis.[4][5][6] Dysregulation of PRMT6 activity has been implicated in cancer, making it a compelling target for therapeutic development.[1][2]

This compound provides a valuable chemical tool to investigate the biological functions of PRMT6.[2] Its high selectivity and in-cell activity make it suitable for cellular assays, such as Western blotting, to probe the PRMT6 signaling pathway. A key feature of this compound is the availability of its inactive enantiomer, SGC6870N, which serves as an excellent negative control for experiments.[1][2]

These application notes provide a detailed protocol for utilizing this compound in Western blot experiments to assess its impact on the methylation of PRMT6 substrates, particularly histone H3.

Data Presentation

The inhibitory activity of this compound can be quantified by assessing the reduction in the methylation of its downstream targets.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 77 ± 6 nM | PRMT6 | In vitro biochemical assay | [1][3] |

| Cellular IC50 (H3R2me2a) | 0.9 ± 0.1 µM | PRMT6 | Western Blot in HEK293T cells | [7] |

| Cellular IC50 (H4R3me2a) | 0.6 ± 0.1 µM | PRMT6 | Western Blot in HEK293T cells | [7] |

Table 2: Selectivity Profile of this compound

| Methyltransferase Class | Number of Enzymes Tested | Activity of this compound (1 µM and 10 µM) | Reference |